2,2-Dimethylmorpholine

Description

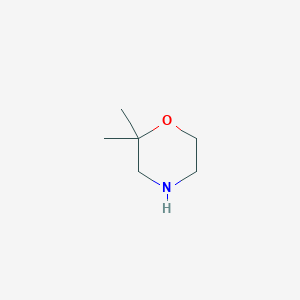

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLFSJVTFSZTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596878 | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-58-2 | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147688582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6E2DV3ZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,2-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2-Dimethylmorpholine. Due to the limited availability of experimental data for this specific isomer, this guide incorporates both predicted and available data to offer a thorough understanding. It is important to note that much of the detailed experimental information available in the public domain pertains to its isomer, 2,6-dimethylmorpholine.

Chemical Structure and Identification

This compound is a heterocyclic organic compound with a morpholine ring system. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this specific isomer, two methyl groups are substituted at the C2 position of the morpholine ring.

dot

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 147688-58-2 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(C)CNCCO1 | [2] |

| InChI | InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | [1] |

| InChIKey | UFLFSJVTFSZTKX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes a combination of available and predicted data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Type | Reference |

| Molecular Weight | 115.17 g/mol | Calculated | [1][2] |

| Appearance | Colorless to light yellow liquid | Experimental | [3] |

| Boiling Point | 144.3 ± 15.0 °C | Predicted | |

| Density | 0.872 ± 0.06 g/cm³ | Predicted | |

| Form | Solid | Experimental | |

| Topological Polar Surface Area | 21.3 Ų | Calculated | [1][2] |

| LogP | 0.3848 | Calculated | [2] |

| Hydrogen Bond Donors | 1 | Calculated | [2] |

| Hydrogen Bond Acceptors | 2 | Calculated | [2] |

| Rotatable Bonds | 0 | Calculated | [2] |

Synthesis

Below is a generalized workflow for a potential synthesis of a dimethylmorpholine isomer, which could be adapted for the 2,2-dimethyl derivative.

dot

Caption: A general workflow for the synthesis of a dimethylmorpholine.

Note: This diagram illustrates a general synthetic approach for a dimethylmorpholine isomer. A specific protocol for this compound would require dedicated process development.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers of this compound indicate that analytical data is not routinely collected. For research and development purposes, it is recommended that users perform their own analytical characterization to confirm the structure and purity of the material.

Safety and Handling

Based on the available GHS classification, this compound is considered a hazardous substance.[1]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage[1] |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[1] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[4]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4][5]

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4]

In case of exposure or if you feel unwell, seek immediate medical attention.[4][5]

Storage

Store in a well-ventilated place. Keep the container tightly closed.[4][5] Commercial suppliers recommend storage at 4°C.[2]

This guide provides a summary of the currently available information on this compound. Researchers and drug development professionals are advised to conduct their own analyses to confirm the properties of this compound and to exercise caution in its handling and use.

References

2,2-Dimethylmorpholine CAS number and synonyms

An In-Depth Technical Guide to 2,2-Dimethylmorpholine

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. The document details its chemical identifiers, and analytical methodologies, and presents a logical workflow for its quality control.

Chemical Identity and Synonyms

This compound is a substituted morpholine derivative. Accurate identification is crucial for scientific research and regulatory compliance.

| Identifier | Value |

| CAS Number | 147688-58-2[1][2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₁₃NO[1][2] |

| Molecular Weight | 115.17 g/mol [1][2] |

| Synonyms | MORPHOLINE, 2,2-DIMETHYL-[2] |

| This compound, hydrochloride (CAS: 167946-94-3)[4] |

Experimental Protocols

General Analytical Method for Morpholine and its Derivatives

A partially evaluated method by OSHA for the analysis of morpholine in workplace air provides a relevant analytical approach that can be adapted for this compound.[5]

Principle: This method involves the collection of air samples through tubes containing 10% phosphoric acid-coated XAD-7. The analyte is then extracted and analyzed by gas chromatography with a flame ionization detector (GC-FID).

Methodology:

-

Sample Collection: Workplace air is drawn through phosphoric acid-coated XAD-7 tubes using a personal sampling pump.

-

Sample Extraction: The adsorbent material from the collection tubes is transferred to vials. Extraction is performed by shaking the adsorbent with 1 mL of a 20% deionized water in methanol solution for 30 minutes.

-

Sample Preparation for Analysis: 0.5 mL of the sample extract is mixed with 0.5 mL of a solution containing 20% 1.0 N sodium hydroxide in methanol. The mixture is then centrifuged before analysis.

-

Analysis: The prepared sample is analyzed by gas chromatography using a flame ionization detector (GC-FID).

-

Quantification: The concentration of the analyte is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.

Illustrative Purification Protocol for a Related Compound: Cis-2,6-Dimethylmorpholine

A patented method for the purification of cis-2,6-dimethylmorpholine highlights a crystallization technique that could be adapted for the purification of this compound isomers if required.[6]

Principle: The method relies on the selective crystallization of one isomer as a salt by reacting the isomeric mixture with a specific carboxylic acid in a suitable solvent.

Methodology:

-

Reaction Setup: An impure mixture of 2,6-dimethylmorpholine is dissolved in an appropriate solvent, such as ethyl acetate, in a reaction flask.

-

Acid Addition: A carboxylic acid (e.g., acetic acid or propionic acid) is added dropwise to the solution while stirring. The molar ratio of the target isomer to the carboxylic acid is a critical parameter.

-

Crystallization: The solution is cooled in a controlled manner to induce crystallization of the desired isomer's salt. This typically involves a gradual temperature reduction.

-

Isolation: The crystallized salt is isolated by suction filtration.

-

Drying: The isolated crystals are dried to remove any residual solvent.

-

Analysis: The purity of the final product is confirmed using Gas Chromatography (GC).

Workflow Visualization

The following diagram illustrates a general workflow for the quality control of a chemical substance like this compound, from sample reception to final analysis and reporting.

Caption: A generalized workflow for the quality control analysis of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 147688-58-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. osha.gov [osha.gov]

- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

Spectroscopic Data for 2,2-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Dimethylmorpholine (CAS: 147688-58-2). Due to a notable scarcity of publicly available experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. This guide also presents generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar morpholine derivatives, which are crucial for researchers working on the synthesis, characterization, and application of this and related molecules in drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₆H₁₃NO.[1][2] Its structure consists of a morpholine ring with two methyl groups attached to the carbon atom at position 2.

Molecular Weight: 115.17 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Singlet | 6H | 2 x -CH₃ |

| ~2.6 | Triplet | 2H | -CH₂- (Position 3) |

| ~2.8 | Singlet (broad) | 1H | -NH |

| ~3.7 | Triplet | 2H | -CH₂- (Position 5) |

| ~3.8 | Singlet | 2H | -CH₂- (Position 6) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | 2 x -CH₃ |

| ~50 | C2 |

| ~55 | C3 |

| ~68 | C5 |

| ~75 | C6 |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 (broad) | N-H | Stretching |

| 2850-3000 | C-H | Stretching |

| 1450-1470 | C-H | Bending (CH₂, CH₃) |

| 1100-1150 | C-O-C | Asymmetric Stretching |

| 1050-1100 | C-N | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 58 | [C₃H₈N]⁺ |

| 42 | [C₂H₄N]⁺ |

Generalized Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid amine sample like this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise ratio can be improved by increasing the number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent or TMS peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound. This process is fundamental in chemical research and drug development for structure elucidation and purity assessment.[3][4][5]

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 4. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 5. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylmorpholine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the core synthetic strategies, including the preparation of the key intermediate, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, and its subsequent cyclodehydration to the target molecule. Experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to facilitate a thorough understanding of the chemical processes involved.

Introduction

This compound is a substituted morpholine derivative characterized by a gem-dimethyl group at the C-2 position of the morpholine ring. This structural feature can impart unique physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and conformational rigidity. As such, this compound serves as an important building block in the synthesis of novel pharmaceutical candidates. This guide focuses on the most plausible and documented synthetic approaches to this compound, starting from readily available precursors.

Core Synthesis Pathways

The most direct and industrially scalable synthesis of this compound proceeds through a two-step sequence:

-

N-Alkylation of 2-Amino-2-methyl-1-propanol: This step involves the reaction of 2-amino-2-methyl-1-propanol with a two-carbon synthon, typically ethylene oxide or a 2-haloethanol, to introduce the N-(2-hydroxyethyl) moiety. This forms the key acyclic precursor, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

-

Cyclodehydration: The subsequent intramolecular dehydration of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, typically under acidic conditions, leads to the formation of the this compound ring.

A visual representation of this overall synthetic strategy is provided below.

The following sections provide detailed experimental protocols and quantitative data for each of these key transformations.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound, including reaction conditions and yields for each step.

| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Purity (%) |

| 0 | Preparation of Starting Material | 2-Nitropropane, Formaldehyde | Raney Nickel (for reduction) | Varies | Varies | Varies | ~70-90 | >95 |

| 1 | N-Alkylation | 2-Amino-2-methyl-1-propanol, Ethylene Oxide | Water (solvent) | 0 to rt | Atmospheric | 16 h | ~85-95 (estimated) | >95 |

| 2 | Cyclodehydration | N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol | Sulfuric Acid (conc.) | 150-190 | Atmospheric | 3-5 h | ~80-95 (estimated) | >98 |

Note: Yields for steps 1 and 2 are estimated based on analogous reactions due to the lack of specific literature data for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 0: Synthesis of Starting Material: 2-Amino-2-methyl-1-propanol

The precursor, 2-amino-2-methyl-1-propanol, is a commercially available compound. However, for completeness, a common industrial synthesis route is outlined here.[1] This synthesis typically involves the condensation of 2-nitropropane with formaldehyde to yield 2-methyl-2-nitro-1-propanol, followed by the reduction of the nitro group to an amine using a catalyst such as Raney Nickel.[1]

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

Reaction: N-Alkylation of 2-amino-2-methyl-1-propanol with ethylene oxide.

Methodology:

-

Charging the Reactor: A solution of 2-amino-2-methyl-1-propanol (1.0 eq) in water is charged into a reaction vessel equipped with a stirrer, a cooling system, and a gas inlet.

-

Addition of Ethylene Oxide: The solution is cooled to 0°C in an ice bath. Ethylene oxide (1.1 eq), previously condensed at -78°C, is then carefully added to the stirred solution.

-

Reaction: The reaction mixture is stirred for 16 hours, during which time the temperature is allowed to warm to room temperature.

-

Work-up and Isolation: The water is removed from the reaction mixture under reduced pressure (in vacuo). The crude product, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, can be purified by distillation if necessary.

Quantitative Data:

-

Reactant Molar Ratio: 2-Amino-2-methyl-1-propanol : Ethylene Oxide = 1 : 1.1

-

Estimated Yield: 85-95%

Step 2: Synthesis of this compound

Reaction: Acid-catalyzed cyclodehydration of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

Methodology (based on analogous reactions for other morpholines):

-

Charging the Reactor: N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) is added to a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus.

-

Addition of Acid Catalyst: Concentrated sulfuric acid (e.g., 96%) is slowly and carefully added to the stirred starting material. The molar ratio of the amino alcohol to sulfuric acid can range from 1:1.5 to 1:2.0.

-

Reaction: The mixture is heated to a temperature between 150°C and 190°C for a period of 3 to 5 hours. During this time, water is continuously distilled off from the reaction mixture.

-

Work-up and Isolation:

-

After cooling, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) to a pH of approximately 12-14, while maintaining the temperature below 40°C. This will result in the formation of two phases.

-

The organic phase, containing the crude this compound, is separated.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Quantitative Data:

-

Reactant Molar Ratio: N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol : Sulfuric Acid ≈ 1 : 1.5-2.0

-

Estimated Yield: 80-95%

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

The synthesis of this compound is achievable through a robust two-step process involving the N-hydroxyethylation of 2-amino-2-methyl-1-propanol followed by an acid-catalyzed cyclodehydration. While specific literature detailing this exact transformation is sparse, the methodologies presented in this guide are based on well-established and analogous chemical reactions, providing a solid foundation for researchers and drug development professionals to produce this valuable synthetic building block. The provided protocols and data offer a starting point for laboratory-scale synthesis and can be further optimized for specific applications.

References

Unveiling 2,2-Dimethylmorpholine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine, a heterocyclic compound belonging to the morpholine family, presents a unique structural motif with potential applications in medicinal chemistry and materials science. Unlike its more extensively studied isomer, 2,6-dimethylmorpholine, the history and synthesis of the 2,2-disubstituted analogue are less prominently documented. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning this compound, focusing on its discovery, synthesis, and physicochemical properties. The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a morpholine derivative with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure is characterized by a saturated six-membered ring containing both an ether and a secondary amine functional group, with two methyl groups attached to the carbon atom adjacent to the oxygen.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 147688-58-2 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 1.16 (s, 6H), 2.97-3.24 (m, 4H), 3.54-3.78 (m, 2H) | (Referenced from its use in a patent) |

Discovery and History

The precise historical details of the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. Its CAS number, 147688-58-2, indicates its registration and formal identification. The compound has appeared in the patent literature as a reagent in the synthesis of more complex molecules, suggesting its availability as a chemical building block. For instance, patent WO2015198045A1 describes the use of this compound in the preparation of 3-substituted 2-amino-indole derivatives. This indicates that by the mid-2010s, the compound was known and synthetically accessible. The lack of extensive early literature suggests it may not have been a primary focus of research compared to other morpholine isomers.

Synthesis of this compound

While a definitive, step-by-step protocol for the original synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and modern synthetic approach can be inferred from methodologies developed for chiral 2,2-disubstituted morpholines.

Conceptual Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification

A potential synthetic route to this compound could be adapted from the organocatalytic enantioselective chlorocycloetherification of corresponding unsaturated alcohols. This modern approach offers high yields and enantioselectivities for similar structures.[2][3]

Reaction Scheme:

Caption: Hypothetical synthetic pathway to this compound.

Detailed Methodology:

-

Substrate Preparation: The synthesis would commence with the preparation of the starting material, 2-methyl-2-(prop-2-en-1-ylamino)propan-1-ol. This could be achieved through the reaction of 2-amino-2-methyl-1-propanol with an allyl halide.

-

Chlorocyclization: The unsaturated amino alcohol (1 equivalent) would be dissolved in a suitable solvent such as dichloromethane. A cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQD)₂PHAL, typically 5 mol%) and a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equivalents) would be added.[3] The reaction would be stirred at a controlled temperature (e.g., -10 °C to room temperature) until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the chlorinated morpholine intermediate extracted. The organic layers would be combined, dried, and the solvent removed under reduced pressure.

-

Reductive Dechlorination: The resulting chlorinated 2,2-disubstituted morpholine would then undergo a reductive dechlorination step to yield the final product, this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been extensively reported, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry. Its presence in numerous approved drugs highlights its favorable properties, including metabolic stability and improved pharmacokinetic profiles.

The general biological importance of the morpholine ring suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. The gem-dimethyl substitution at the 2-position may offer unique steric and electronic properties that could be exploited in the design of enzyme inhibitors or receptor ligands.

Caption: The role of the morpholine scaffold in drug development.

Conclusion

This compound remains a relatively underexplored member of the morpholine family. While its historical discovery is obscure, its utility as a synthetic intermediate is evident from the patent literature. Modern synthetic methods for substituted morpholines provide a clear pathway for its preparation in the laboratory. The established importance of the morpholine scaffold in drug discovery suggests that this compound holds potential as a valuable building block for the development of new pharmaceuticals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

- 1. This compound | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

2,2-Dimethylmorpholine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylmorpholine is a heterocyclic organic compound belonging to the morpholine family. While specific research on the biological activities of the 2,2-dimethyl isomer is limited in publicly available literature, the broader class of morpholine derivatives has been extensively investigated, revealing a wide range of pharmacological properties. This technical guide provides an in-depth overview of the potential research applications of this compound by drawing inferences from the well-established activities of structurally related morpholine-containing compounds. This document summarizes the known physicochemical properties of this compound, proposes potential areas of pharmacological investigation, details exemplary experimental protocols that can be adapted for its study, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Appropriately substituted morpholines have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The substitution pattern on the morpholine ring is a key determinant of its biological activity. While isomers like 2,6-dimethylmorpholine have been studied more extensively, particularly as precursors to fungicides and certain pharmaceuticals, the unique steric hindrance provided by the gem-dimethyl group at the C2 position of this compound could lead to novel pharmacological profiles.[3]

Physicochemical Properties of this compound and Its Isomers

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experiments. The following table summarizes the available data for this compound and compares it with its more studied isomer, 2,6-Dimethylmorpholine.

| Property | This compound | 2,6-Dimethylmorpholine |

| CAS Number | 147688-58-2[4][5] | 141-91-3[6] |

| Molecular Formula | C6H13NO[4][5] | C6H13NO[6] |

| Molecular Weight | 115.17 g/mol [4][5] | 115.17 g/mol [6] |

| Boiling Point | 144.3±15.0 °C (Predicted)[7] | 147 °C (lit.)[6] |

| Density | 0.872±0.06 g/cm3 (Predicted)[7] | 0.935 g/mL at 25 °C (lit.)[3] |

| pKa | 9.04±0.40 (Predicted)[7] | Not readily available |

| LogP | 0.3848 (Predicted)[5] | 0.3 (Predicted)[6][8][9] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų[5] | 21.3 Ų[6][8][9] |

Potential Research Applications

Based on the established bioactivities of other morpholine derivatives, the following areas represent promising avenues for investigating the research applications of this compound.

Anticancer Activity

Morpholine derivatives have been explored as scaffolds for various anticancer agents, including kinase inhibitors. The morpholine moiety can improve solubility and other pharmacokinetic properties.

-

Hypothesized Mechanism: Derivatives of this compound could be synthesized to target specific kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, or mTOR. The gem-dimethyl group could potentially confer selectivity for certain kinase binding pockets.

Antimicrobial and Antifungal Activity

The morpholine ring is a core component of several antifungal drugs (e.g., amorolfine) and has been incorporated into novel antibacterial agents.[2]

-

Hypothesized Mechanism: this compound could serve as a building block for compounds that inhibit ergosterol biosynthesis in fungi or interfere with bacterial cell wall synthesis.

Central Nervous System (CNS) Applications

The morpholine scaffold is present in several CNS-active drugs. Its ability to cross the blood-brain barrier makes it an attractive moiety for targeting neurological and psychiatric disorders.

-

Hypothesized Mechanism: N-substituted derivatives of this compound could be designed to modulate the activity of neurotransmitter receptors or transporters, with potential applications as antidepressants, anxiolytics, or antipsychotics.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols adapted from literature on morpholine derivatives. These would require optimization for the specific study of this compound and its derivatives.

General Synthesis of N-Aryl-2,2-Dimethylmorpholine

This protocol is a hypothetical adaptation for the synthesis of a derivative of this compound, based on common methods for N-arylation of cyclic amines.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) in a sealed reaction vessel, add the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) value.

Visualizations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-aryl-2,2-dimethylmorpholine derivatives.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion

While direct experimental data on the biological applications of this compound is currently sparse, the extensive research on the broader morpholine class of compounds strongly suggests its potential as a valuable building block in medicinal chemistry. The unique steric properties of the gem-dimethyl group at the C2 position may offer advantages in terms of target selectivity and metabolic stability. Further investigation into the synthesis of this compound derivatives and their evaluation in various biological assays is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 147688-58-2 [chemicalbook.com]

- 8. 2,6-Dimethylmorpholine, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its unique structural features can improve aqueous solubility, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues, with a focus on their applications in oncology and neurodegenerative diseases.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development. They have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and Parkinson's disease.

Anticancer Activity

A significant body of research has focused on the development of this compound-containing compounds as anticancer agents. These derivatives have shown potent inhibitory activity against key targets in cancer signaling pathways, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several studies have reported the synthesis and evaluation of this compound derivatives as potent PI3K and/or mTOR inhibitors. For instance, morpholine-substituted tetrahydroquinoline derivatives have emerged as promising mTOR inhibitors, with some compounds exhibiting exceptional activity against lung and breast cancer cell lines.[1] The incorporation of the morpholine moiety is often crucial for achieving high potency, in some cases forming key hydrogen bonds within the ATP-binding pocket of the kinase.[2][3]

The cytotoxic effects of various this compound analogues have been evaluated against a range of cancer cell lines. These studies have demonstrated that structural modifications to the core scaffold can significantly impact anticancer activity.[4][5][6][7]

Neuroprotective Activity

In the context of neurodegenerative diseases, particularly Parkinson's disease, this compound derivatives have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy. The development of potent and selective LRRK2 inhibitors containing the this compound scaffold has been a focus of extensive research, with some compounds demonstrating brain penetrance and target engagement in preclinical models.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives from the cited literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 | Reference |

| 2g | SW480 (Colon) | MTT | 5.10 ± 2.12 µM | [5][12] |

| 2g | MCF-7 (Breast) | MTT | 19.60 ± 1.13 µM | [5][12] |

| 10e | A549 (Lung) | MTT | 0.033 µM | [1][6] |

| 10h | MCF-7 (Breast) | MTT | 0.087 µM | [6] |

| 10d | A549 (Lung) | MTT | 0.062 µM | [6] |

| 10d | MCF-7 (Breast) | MTT | 0.58 µM | [6] |

| 10d | MDA-MB-231 (Breast) | MTT | 1.003 µM | [6] |

| AK-3 | A549 (Lung) | MTT | 10.38 ± 0.27 µM | [7] |

| AK-3 | MCF-7 (Breast) | MTT | 6.44 ± 0.29 µM | [7] |

| AK-3 | SHSY-5Y (Neuroblastoma) | MTT | 9.54 ± 0.15 µM | [7] |

| AK-10 | A549 (Lung) | MTT | 8.55 ± 0.67 µM | [7] |

| AK-10 | MCF-7 (Breast) | MTT | 3.15 ± 0.23 µM | [7] |

| AK-10 | SHSY-5Y (Neuroblastoma) | MTT | 3.36 ± 0.29 µM | [7] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 / cKi | Reference |

| 17p | PI3Kα | Enzymatic | 31.8 ± 4.1 nM | [2][3] |

| BKM-120 (control) | PI3Kα | Enzymatic | 44.6 ± 3.6 nM | [2][3] |

| 17p | PI3Kδ | Enzymatic | 15.4 ± 1.9 nM | [2][3] |

| Novel Pyrido[3,2-d]pyrimidines (6 compounds) | PI3Kα | Enzymatic | 3 - 10 nM | [13] |

| Compound 22 | LRRK2-pSer935 (in HEK293 cells) | Cellular | 1.3 nM (brain), 5 nM (kidney) | [10] |

| Compound 18 | LRRK2 G2019S | Enzymatic | 0.7 nM (cKi) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Synthesis of cis-2,6-Dimethylmorpholine

The preparation of cis-2,6-dimethylmorpholine, a common starting material, can be achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[15]

Procedure:

-

Simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor with thorough stirring. The temperature is allowed to rise to 85-170°C due to the heat of reaction.

-

Heat the reaction mixture to 150-190°C for a specified period (e.g., 3-12 hours), during which water is distilled off. The molar ratio of diisopropanolamine to sulfuric acid can be varied (e.g., 1:1.5 to 1:3.0) to optimize the yield and isomer ratio.

-

After cooling, the reaction product is carefully added to a sodium hydroxide solution to neutralize the acid.

-

The organic phase, containing the 2,6-dimethylmorpholine, is separated.

-

The crude product is then purified by distillation under reduced pressure. The distillate, a mixture of water and the product, is dried, for example, by stirring with 50% sodium hydroxide solution, to yield the pure 2,6-dimethylmorpholine.[15]

Synthesis of N-Substituted Pyrimidine-Morpholine Hybrids

A general procedure for the synthesis of pyrimidine-morpholine derivatives as potential anticancer agents has been reported.[12]

Procedure:

-

Combine 3-methyl-6-chlorouracil (1 mmol) with a variety of benzyl bromides (1.2 mmol) in tetrahydrofuran under basic conditions using diisopropylethylamine (DIPEA, 2 mmol) and stir for 7 hours.

-

After completion of the reaction (monitored by TLC), remove the solvent to yield the intermediate product, which can be used in the next step without further purification.

-

React the intermediate from the previous step (1 mmol) with morpholine (1 mmol) in acetonitrile in the presence of a base catalyst (potassium carbonate and triethylamine).

-

Reflux the reaction mixture for 24 hours.

-

Upon completion, purify the final product using appropriate chromatographic techniques. The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[12]

In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7][12]

Procedure:

-

Seed cancer cells (e.g., MCF-7, SW480, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 hours). A positive control such as 5-fluorouracil or cisplatin should be included.

-

After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: LRRK2 Signaling Pathway Inhibition in Parkinson's Disease.

Caption: General Experimental Workflow for Drug Discovery.

References

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

Biological Activity Screening of 2,2-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific biological activity screening data, including quantitative metrics (e.g., IC₅₀, EC₅₀), detailed experimental protocols, and defined signaling pathways for the compound 2,2-Dimethylmorpholine . This guide, therefore, provides an in-depth overview of the known biological activities of the broader morpholine chemical class, offering valuable context and methodological direction for researchers investigating this compound.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to improve the pharmacokinetic properties of drug candidates. This heterocyclic motif is a core component of numerous approved drugs and investigational compounds, demonstrating a wide array of pharmacological activities.[1] Derivatives of morpholine have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3] The diverse biological activities associated with the morpholine scaffold underscore the potential of yet-unexplored derivatives like this compound.

Biological Activities of Morpholine Derivatives: A Landscape of Therapeutic Promise

While specific data for this compound is not available, the broader class of morpholine-containing molecules has been extensively studied. These investigations provide a strong rationale for the biological screening of novel analogues.

Anticancer Activity: Numerous morpholine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] For instance, certain morpholine-substituted compounds have been shown to inhibit critical cellular targets like mTOR, a key regulator of cell growth and proliferation.[4]

Anti-inflammatory Effects: The morpholine moiety has been incorporated into molecules designed to target key mediators of inflammation. These compounds have shown the ability to reduce the production of pro-inflammatory cytokines and enzymes in cellular models.

Antimicrobial and Antifungal Properties: The morpholine ring is a key feature in some antimicrobial and antifungal agents.[3][5] For example, some ruthenium-based complexes incorporating a morpholine moiety have shown potent activity against Staphylococcus aureus.[5] The mechanism of action for some antifungal morpholines involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Biological Data for Representative Morpholine Derivatives

To illustrate the potential potency of this chemical class, the following table summarizes publicly available quantitative data for various morpholine derivatives. It is crucial to reiterate that this data is not for this compound but serves as a benchmark for the potential activities that could be investigated.

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC) |

| Morpholine-Substituted Tetrahydroquinoline | mTOR Inhibition (Antiproliferative) | A549 (Lung Cancer) | 0.033 µM |

| Morpholine-Substituted Tetrahydroquinoline | mTOR Inhibition (Antiproliferative) | MCF-7 (Breast Cancer) | 0.087 µM |

| Ruthenium-Morpholine Complex | Antibacterial | Staphylococcus aureus | 0.78 µg/mL |

| 2-(morpholin-4-yl)-4,5-bis(...)triazine | Cytotoxicity | Breast Cancer Cells | Therapeutic Range: 0.6 - 2.0 µM |

Generalized Experimental Protocols for Biological Screening

Researchers interested in evaluating the biological activity of this compound can adapt established protocols commonly used for screening novel chemical entities.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the effect of a compound on cell viability.

-

Cell Culture: Plate human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., fibroblasts) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate a general workflow for the screening and initial evaluation of a novel compound like this compound.

Conclusion and Future Directions

While direct biological activity data for this compound is currently lacking in the public domain, the extensive research on the broader class of morpholine derivatives provides a compelling rationale for its investigation. The established protocols for cytotoxicity and antimicrobial screening offer a clear path forward for researchers to elucidate the potential therapeutic value of this compound. Future studies should focus on a systematic screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to uncover its biological activity profile. Subsequent hit-to-lead optimization efforts could then be guided by the structure-activity relationships of other pharmacologically active morpholine-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

2,2-Dimethylmorpholine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structural features, including a secondary amine and a gem-dimethyl group adjacent to the oxygen atom, impart distinct reactivity and conformational properties. These characteristics make it a valuable synthon for the introduction of the morpholine moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and illustrative diagrams to aid researchers in its effective utilization.

Physical and Chemical Properties

This compound is a solid at room temperature with the chemical formula C₆H₁₃NO. A summary of its key physical and chemical properties is presented in the table below.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][2][3] |

| CAS Number | 147688-58-2 | [1][3] |

| Appearance | Solid | [2] |

| Boiling Point | 144.3 ± 15.0 °C (Predicted) | |

| Density | 0.872 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | Not applicable | [2] |

| InChI | 1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | [1][2] |

| SMILES | CC1(C)CNCCO1 | [2] |

Synthesis of this compound

Proposed Synthesis of this compound:

The synthesis involves a two-step process:

-

N-alkylation of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as 2-chloroethanol, to form the intermediate N-(2-hydroxy-2-methylpropyl)ethanolamine.

-

Acid-catalyzed cyclization of the intermediate di-alkanolamine to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from US Patent 4,504,363 A)

Materials:

-

2-Amino-2-methyl-1-propanol

-

2-Chloroethanol

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)ethanolamine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol.

-

Add sodium carbonate (1.1 eq) to the solution.

-

Slowly add 2-chloroethanol (1.0 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)ethanolamine, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a round-bottom flask fitted with a distillation apparatus, slowly and carefully add concentrated sulfuric acid (excess) to the crude N-(2-hydroxy-2-methylpropyl)ethanolamine with cooling in an ice bath.

-

Heat the reaction mixture to 150-190 °C. Water will begin to distill off.

-

Continue heating for 3-5 hours until the distillation of water ceases.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

-

Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford pure this compound.

Reactions of this compound

The secondary amine functionality of this compound makes it a versatile nucleophile in a variety of organic transformations. Key reactions include N-alkylation, N-acylation, and N-arylation, which allow for the facile introduction of diverse substituents onto the morpholine nitrogen.

Caption: Key reactions involving this compound as a nucleophile.

N-Alkylation

N-alkylation of this compound can be readily achieved using various alkylating agents in the presence of a base.

Experimental Protocol: N-Benzylation of this compound [4]

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-benzyl-2,2-dimethylmorpholine.

-

Purify the product by column chromatography on silica gel.

N-Acylation

The secondary amine of this compound reacts readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides.

Experimental Protocol: N-Acetylation of this compound

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2,2-dimethylmorpholine.

Reductive Amination

This compound can be alkylated via reductive amination with aldehydes or ketones in the presence of a suitable reducing agent.[5][6][7][8][9]

Experimental Protocol: Reductive Amination with Benzaldehyde [5][6][7][8][9]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to afford N-benzyl-2,2-dimethylmorpholine.

Applications in the Synthesis of Bioactive Molecules

The this compound moiety is incorporated into various biologically active molecules to enhance their pharmacological profiles. Its applications span different therapeutic areas, including the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the ATP-binding pocket of the kinase. The gem-dimethyl substitution in this compound can provide steric bulk and influence the conformation of the molecule, potentially leading to improved potency and selectivity.

References

- 1. This compound | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Conformation of 2,2-Dimethylmorpholine: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. Its conformational preferences significantly influence molecular recognition and biological activity. This guide provides a detailed theoretical examination of the conformation of 2,2-dimethylmorpholine, a representative substituted morpholine. In the absence of extensive dedicated literature for this specific molecule, this document synthesizes foundational principles from the conformational analysis of cyclohexane and related heterocyclic systems. It outlines the expected conformational landscape, details the state-of-the-art experimental and computational methodologies for its study, and presents illustrative data to guide researchers.

Introduction to Morpholine Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug molecules, the specific arrangement of atoms in space—its conformation—dictates how it interacts with its biological target. Morpholine, a saturated six-membered heterocycle containing oxygen and nitrogen, is a privileged structure in drug design due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

The conformational analysis of the morpholine ring, and specifically of substituted derivatives like this compound, is therefore critical for rational drug design. The ring is not planar and, like cyclohexane, adopts puckered conformations to minimize strain. The most stable of these is the chair conformation .[1][2] The introduction of substituents, such as the gem-dimethyl group at the C-2 position, introduces specific steric constraints that significantly influence the ring's preferred geometry and the energetic barrier to conformational changes.

This guide explores the theoretical underpinnings of this compound's conformation, providing a framework for its analysis through modern spectroscopic and computational techniques.

The Conformational Landscape of the Morpholine Ring

The conformational behavior of this compound is best understood by starting with the principles of its parent carbocycle, cyclohexane.

Fundamental Conformations: Chair, Boat, and Twist-Boat

Six-membered rings primarily exist in three key conformations:

-

Chair Conformation: This is the most stable conformation for cyclohexane and morpholine, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered).[1][3]

-

Boat Conformation: A higher-energy conformation that suffers from significant torsional strain due to eclipsing C-H bonds and steric strain from the "flagpole" interactions between hydrogens on opposite ends of the "boat".[2][4]

-

Twist-Boat Conformation: A more stable intermediate between chair forms than the true boat. It alleviates some of the boat's torsional and flagpole steric strain by twisting.[4][5] It represents a local energy minimum, whereas the boat is a transition state.

The general energy profile follows the order: Chair < Twist-Boat < Boat < Half-Chair (a high-energy transition state).[1]

Influence of the Gem-Dimethyl Group

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C-2 position has a profound impact on the conformational preference of the morpholine ring. This is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect , where steric hindrance from the bulky group can favor a more compact or specific ring conformation.[6]

In this compound, the C-2 carbon is quaternary. In any chair conformation, one of the methyl groups must occupy an axial position while the other is equatorial. An axial methyl group introduces significant steric strain due to 1,3-diaxial interactions with the axial hydrogens (or other substituents) on the C-4 and C-6 carbons. However, because the gem-dimethyl group is fixed, ring flipping to an alternative chair conformation would still result in one axial and one equatorial methyl group at the C-2 position. The overall stability will therefore depend on the interactions of other ring atoms and substituents. The bulky gem-dimethyl group is expected to create a significant energetic barrier to ring inversion.

Data Presentation: Illustrative Conformational Parameters

Disclaimer: The following tables contain hypothetical data for illustrative purposes and are derived from general principles of conformational analysis.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformation | Relative Energy (kcal/mol) | Expected Population at 298 K | Notes |

| Chair | 0.0 | >99% | Ground state conformation. One methyl is axial, one is equatorial. |

| Twist-Boat | ~5.5 | <0.1% | Local energy minimum, but significantly less stable than the chair. |

| Boat | ~7.0 | <0.01% | Transition state between twist-boat forms. High steric and torsional strain. |

| Half-Chair | ~10.5 | Negligible | Transition state for chair-to-chair interconversion. |

Table 2: Hypothetical Geometrical Parameters for the Chair Conformation

| Parameter | Expected Value | Notes |

| C6-N-C2-C3 Dihedral Angle | ~ -55° to -60° | Indicates a staggered arrangement, characteristic of a chair form. |

| O-C6-N-C2 Dihedral Angle | ~ 50° to 55° | |

| C2-C-CH₃ (Axial) Bond Angle | ~ 111° | |

| C2-C-CH₃ (Equatorial) Bond Angle | ~ 110° | |

| C-N Bond Length | ~ 1.47 Å | |

| C-O Bond Length | ~ 1.43 Å |

Methodologies for Conformational Analysis

A combination of experimental and computational methods is required for a thorough conformational analysis.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[7]

Key Experiments:

-

¹H and ¹³C NMR: Standard 1D spectra provide initial information. The chemical shifts of ring protons and carbons are sensitive to their axial or equatorial environment.

-

Coupling Constants (¹H-¹H COSY): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is related to the dihedral angle between them via the Karplus equation. This allows for the quantitative estimation of torsional angles.

-

Nuclear Overhauser Effect (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (< 5 Å). Strong NOE signals between a methyl group and axial protons on the same side of the ring would confirm its axial or equatorial orientation.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes. A coalescence of signals as the temperature is raised indicates that the molecule is undergoing rapid conformational exchange (e.g., ring flipping). The energy barrier for this process (ΔG‡) can be calculated from the coalescence temperature.

Computational Protocols: Molecular Modeling

Computational chemistry provides detailed insights into the geometries and relative stabilities of different conformers.[8][9]

Standard Workflow:

-